molecular formula C10H15NO4S B2522608 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034210-34-7

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2522608
CAS No.: 2034210-34-7
M. Wt: 245.29
InChI Key: FVQDUCQPDYYFDB-UHFFFAOYSA-N
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Description

5-(Oxolane-3-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a bicyclic heterocyclic compound featuring a strained norbornane-like framework (bicyclo[2.2.1]heptane). Its core structure includes:

  • A sulfur atom in a sulfone (dione) configuration at the 2-position (2λ⁶-thia).
  • A secondary amine at the 5-position (5-aza), substituted with an oxolane-3-carbonyl group.
  • Rigid bicyclic geometry, which influences conformational stability and intermolecular interactions.

The oxolane (tetrahydrofuran) carbonyl moiety may enhance solubility or serve as a hydrogen-bond acceptor, while the sulfone group contributes to electronic and metabolic stability .

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDUCQPDYYFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves a series of cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using organocatalysis. The formal [4 + 2] cycloaddition reaction enabled by organocatalysis allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials .

Chemical Reactions Analysis

Types of Reactions

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original bicyclic structure.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exhibit significant antiviral activity. For instance, antiviral compounds derived from related bicyclic structures have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. The structural features of these compounds enhance their interaction with viral proteins, making them promising candidates for drug development .

Anticancer Activity

Research has demonstrated that derivatives of bicyclic compounds can serve as potential anticancer agents. In vitro studies have shown that these compounds induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases . The incorporation of specific functional groups in the structure can enhance their selectivity and potency against cancer cell lines.

Case Study: Synthesis and Biological Evaluation

A study synthesized a series of bicyclic compounds, including derivatives of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, and evaluated their biological activities. The synthesized compounds were subjected to cytotoxicity assays against several cancer cell lines, revealing IC50 values in the micromolar range, indicating significant anticancer potential .

Polymer Chemistry

The compound's unique bicyclic structure allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on developing polymers with improved biocompatibility for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Conductive Materials

In material science, derivatives of this compound are being explored for use in conductive polymers. These materials have applications in electronic devices due to their ability to conduct electricity while maintaining flexibility and light weight. The integration of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione into polymer systems has shown promise in enhancing conductivity without compromising other desirable properties .

Pesticide Development

The compound's structural attributes make it a candidate for developing new pesticides with targeted action against specific pests while minimizing environmental impact. Studies have indicated that modifications to the bicyclic framework can lead to increased efficacy and reduced toxicity to non-target organisms .

Case Study: Efficacy Testing

Field trials conducted with formulations containing derivatives of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione demonstrated effective pest control with lower application rates compared to conventional pesticides. The results indicated not only improved pest mortality rates but also a favorable safety profile for beneficial insects .

Mechanism of Action

The mechanism of action of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets through its bicyclic framework. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

2λ⁶-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione Hydrochloride

  • Key Differences : Lacks the oxolane-3-carbonyl substituent; instead, it is protonated as a hydrochloride salt.
  • The hydrochloride salt form improves crystallinity for pharmaceutical formulation .

2,2,3-Trimethyl-bicyclo[2.2.1]heptane

  • Key Differences: A non-heterocyclic bicyclo[2.2.1]heptane derivative with methyl substituents.
  • Implications : The lack of heteroatoms (N, S) and functional groups limits its utility in drug design but highlights the scaffold’s adaptability for hydrophobic interactions in materials science .

Azabicyclo Compounds with Varying Ring Systems

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (Beta-Lactams)

  • Examples: Penicillin-related structures (e.g., (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid).
  • Key Differences : Smaller [3.2.0] ring system with a beta-lactam ring; sulfur is part of a thiazolidine ring.
  • Implications : The beta-lactam motif is critical for antibiotic activity (inhibiting cell wall synthesis), whereas the target compound’s sulfone group lacks this reactivity .

3-Azabicyclo[3.1.0]hexane-2,4-diones (Procymidone, Vinclozolin)

  • Examples : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (procymidone).
  • Key Differences : Smaller [3.1.0] ring system with dichlorophenyl substituents; used as fungicides.
  • Implications : The dichlorophenyl group enhances lipophilicity and agrochemical activity, contrasting with the target compound’s polar oxolane carbonyl group .

Functional Group Variations in Bicyclic Heterocycles

5-Azabicyclo[2.2.2]octane Derivatives

  • Examples : 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole.
  • Key Differences : Larger [2.2.2] ring system with oxadiazole and hydroxyl groups.

Thiazolidinones with Bicyclic Motifs

  • Examples: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
  • Key Differences: Combines thiazolidinone and hydrazone moieties on a non-bicyclic scaffold.
  • Implications : The hydrazone group confers metal-chelating properties, useful in anticancer or antimicrobial contexts, unlike the target compound’s sulfone-based stability .

Research Implications

The target compound’s unique combination of a rigid bicyclo[2.2.1]heptane core, sulfone group, and oxolane carbonyl substituent distinguishes it from analogues in terms of:

  • Metabolic Stability : Sulfones resist oxidative degradation compared to thioethers or amines.
  • Stereochemical Precision : The bicyclic scaffold enforces specific conformations, advantageous for selective target engagement.
  • Solubility-Permeability Balance : The oxolane carbonyl may enhance aqueous solubility without sacrificing membrane permeability.

Biological Activity

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a complex bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic framework that includes an oxolane carbonyl and a thia azabicyclic moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can be summarized in the following categories:

  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
    • Case Study: A study demonstrated that derivatives of azabicyclo compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory effects, particularly in models of inflammatory diseases.
    • Research Findings: In vitro assays showed that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory activity .
  • CNS Activity
    • There is emerging evidence that the compound may influence central nervous system (CNS) functions.
    • Mechanism of Action: It is hypothesized that the bicyclic structure allows for interaction with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects .

Pharmacological Studies

Several pharmacological studies have been conducted to elucidate the mechanisms underlying the biological activities of this compound:

Study TypeFindingsReference
Antimicrobial AssaySignificant inhibition against E. coli and S. aureus
Cytokine ProductionReduced TNF-alpha and IL-6 in macrophages
NeuropharmacologyPotential modulation of neurotransmitter receptors

The mechanisms by which 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing CNS activity.

Q & A

Q. What are the key structural features influencing the reactivity of this bicyclic sulfonamide?

The compound’s bicyclo[2.2.1]heptane framework introduces significant steric constraints, while the oxolane-3-carbonyl group enhances electrophilicity at the sulfur center. The sulfonamide moiety (λ⁶-sulfur) contributes to hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors. Analytical techniques such as X-ray crystallography and NMR spectroscopy are essential for confirming stereochemical assignments and electronic environments .

Q. What synthetic strategies are reported for constructing the bicyclo[2.2.1]heptane core?

Common approaches include:

  • Cycloaddition reactions : [3+2] cycloadditions between aziridines and thioesters to form the bicyclic framework .
  • Ring-closing metathesis : Utilized for forming strained bicyclic systems, though yields may vary depending on catalyst choice (e.g., Grubbs catalysts) .
  • Protection/deprotection sequences : Critical for functionalizing the azabicyclo core without disrupting the sulfonamide group .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
[3+2] Cycloaddition65–78Aziridine, thioester, 80°C
Ring-closing metathesis45–60Grubbs II catalyst, CH₂Cl₂
Oxidation-reduction70–85Dess-Martin periodinane, LiAlH₄

Q. How is the purity and stereochemical integrity validated during synthesis?

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) .
  • ¹³C NMR : Distinguishes diastereomers via carbonyl and sulfonamide carbon shifts .
  • X-ray crystallography : Definitive confirmation of absolute configuration, especially for strained bicyclic systems .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to nicotinic acetylcholine receptors (nAChRs), leveraging the sulfonamide’s hydrogen-bonding capacity .
  • DFT calculations : Evaluate electronic effects of substituents on the oxolane carbonyl group, correlating with experimental reactivity data .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

  • Chiral auxiliaries : Use of tert-butyl carbamate groups to induce asymmetry during cyclization .
  • Catalytic asymmetric methods : Rhodium-catalyzed carbonylations with chiral ligands (e.g., Josiphos) achieve >90% enantiomeric excess (ee) but require strict anhydrous conditions .

Table 2: Enantioselective Synthesis Optimization

Catalyst Systemee (%)Key FindingsReference
Rh/(R,S)-t-Bu-Josiphos92THF/H₂O solvent system critical
Chiral oxazaborolidine85Limited scalability

Q. How do structural modifications impact metabolic stability in preclinical studies?

  • Oxolane ring substitution : Fluorination at the 4-position of oxolane reduces CYP450-mediated oxidation, improving half-life in rodent models .
  • Sulfonamide bioisosteres : Replacement with phosphonamide groups mitigates renal toxicity but lowers solubility .

Methodological Considerations

Q. What analytical workflows resolve contradictions in reported spectroscopic data?

  • High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks caused by isotopic patterns .
  • 2D NMR (COSY, NOESY) : Clarifies ambiguous NOE correlations in rigid bicyclic systems .

Q. How are in vivo pharmacokinetic studies designed for this compound?

  • Radiolabeling : Incorporation of ¹⁴C at the oxolane carbonyl enables tracking of distribution and excretion .
  • Microsomal stability assays : Liver microsomes from multiple species (rat, human) assess interspecies metabolic differences .

Key Research Gaps

  • Mechanistic studies : Limited data on the sulfonamide’s role in modulating ion channel kinetics .
  • Scalable enantioselective routes : Most methods require stoichiometric chiral auxiliaries, increasing production costs .

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